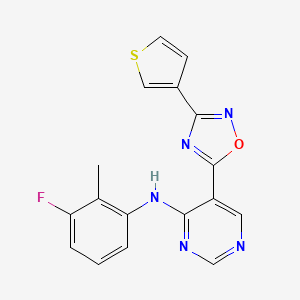

N-(3-fluoro-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

N-(3-fluoro-2-methylphenyl)-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN5OS/c1-10-13(18)3-2-4-14(10)21-16-12(7-19-9-20-16)17-22-15(23-24-17)11-5-6-25-8-11/h2-9H,1H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCODGSKADAMWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)NC2=NC=NC=C2C3=NC(=NO3)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluoro-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on recent studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2034340-52-6 |

| Molecular Weight | 353.4 g/mol |

| Molecular Formula | C16H15FN4OS |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives, including this compound. Research indicates that derivatives with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with morpholine or piperidine moieties showed effective inhibition against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .

Case Study: Antimicrobial Testing

In a study conducted by Paruch et al. (2020), various 1,3,4-oxadiazole derivatives were synthesized and tested for their antibacterial properties. The most promising compounds exhibited minimum inhibitory concentrations (MIC) in the range of 10–50 µg/mL against selected bacterial strains. The study concluded that structural modifications could enhance the antimicrobial efficacy of these derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored in various contexts. Oxadiazole derivatives are known to inhibit critical enzymes involved in cancer cell proliferation, such as topoisomerase and telomerase .

Research Findings

A recent investigation into the cytotoxic effects of oxadiazole derivatives found that certain compounds exhibited IC50 values in the micromolar range against cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). For example, two derivatives demonstrated IC50 values of 0.65 µM and 2.41 µM against MCF-7 cells, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : Targeting key enzymes involved in DNA replication and repair.

- Induction of Apoptosis : Promoting programmed cell death in cancer cells through activation of caspases and other apoptotic pathways.

- Immune Modulation : Enhancing immune responses against tumor cells or pathogens.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally similar to N-(3-fluoro-2-methylphenyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine. For instance, related oxadiazol derivatives have shown significant inhibition against various cancer cell lines.

Case Study: Anticancer Efficacy

A study published in ACS Omega evaluated the anticancer activity of several oxadiazol derivatives, revealing that certain compounds exhibited percent growth inhibition (PGI) against cancer cell lines such as SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively . While specific data for this compound is limited, its structural analogs suggest a potential for similar efficacy.

Other Biological Activities

In addition to anticancer properties, compounds featuring thiophene and oxadiazole functionalities have been investigated for their antimicrobial and antifungal activities. Research has shown that similar compounds possess significant antifungal properties against various pathogens .

Comparative Analysis of Related Compounds

To understand the potential applications further, a comparative analysis can be made with related compounds known for their biological activities:

| Compound Name | Anticancer Activity (PGI %) | Antimicrobial Activity |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | 86.61 (SNB-19) | Moderate |

| N-(3-fluorophenyl)-N-(1-[2-(thiophen-2-yl)ethyl]piperidin) | Moderate | Significant |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Pyrimidine-Oxadiazole Derivatives

- BI81800 (2-methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine) Similarities: Shares the pyrimidine-oxadiazole-thiophene scaffold. Differences: The amine substituent at pyrimidine-C4 is a (tetrahydrofuran-2-yl)methyl group instead of 3-fluoro-2-methylphenyl. Hypothesized Impact: The fluorophenyl group in the target compound could enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.

2.2. Oxadiazole-Containing Antimicrobial Agents

- 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () Similarities: Contains a 1,2,4-oxadiazole ring linked to aromatic systems. Differences: Lacks the pyrimidine core and fluorinated phenyl group. The phenoxyphenyl substituent may confer distinct electronic effects compared to thiophene. Functional Insight: The thiophene in the target compound may improve π-π interactions with biological targets compared to phenyl groups, while the pyrimidine core could enable additional hydrogen bonding .

2.3. Cannabinoid Receptor-Targeting Oxadiazoles

- 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide () Similarities: Features a 1,2,4-oxadiazole ring. Differences: The oxadiazole is part of a propanamide-carbazole system rather than a pyrimidine-thiophene scaffold. The carbazole group introduces bulkiness, which may limit bioavailability.

2.4. Fluorinated Aromatic Amines

- N-(3-fluorophenyl)-5-methyl-1,3,4-thiadiazol-2-amine () Similarities: Fluorinated phenylamine moiety. Differences: Replaces pyrimidine-oxadiazole with a thiadiazole ring. Functional Note: Fluorine’s electron-withdrawing effect in both compounds may enhance metabolic stability, but the pyrimidine-oxadiazole system in the target compound could provide superior electronic diversity for target engagement .

Research Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrimidine core via condensation of thiourea derivatives with β-diketones or via Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .

- Step 2 : Oxadiazole ring formation using carbodiimide-mediated cyclization of thioamide intermediates under reflux conditions (e.g., in ethanol or DMF) .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol improve purity. Yields >70% are achievable with rigorous temperature control and inert atmospheres .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.5 ppm; pyrimidine carbons at δ 155–165 ppm) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine-oxadiazole conformation) and dihedral angles between aromatic rings (e.g., 12.8° twist in fluorophenyl groups) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 422.1) .

Q. How can researchers design initial biological screening assays for this compound?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase targets like EGFR or CDK2) with ATP-concentration titrations to calculate IC₅₀ values .

- Antimicrobial activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends are observed for pyrimidine-oxadiazole hybrids?

- Methodological Answer :

- Key Modifications :

| Substituent | Impact on Activity | Example Data |

|---|---|---|

| Thiophene at oxadiazole | Enhances π-π stacking with hydrophobic enzyme pockets | IC₅₀ = 0.8 µM (EGFR) vs. 5.2 µM for phenyl analogs |

| Fluorine at phenyl | Improves metabolic stability (CYP450 resistance) and bioavailability (LogP reduction) |

- Advanced SAR Tools : Molecular docking (AutoDock Vina) to map binding modes with target proteins (e.g., EGFR TK domain) .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

- Methodological Answer :

- Intramolecular Interactions : Weak C–H⋯O bonds (2.3–2.5 Å) and π-π stacking (3.4 Å) observed in X-ray structures explain differential activity in polymorphic forms .

- Conformational Flexibility : Dihedral angles >80° between pyrimidine and thiophene groups correlate with reduced potency in rigid enzyme pockets .

Q. What computational strategies are recommended for predicting metabolic stability?

- Methodological Answer :

- In Silico Models : Use SwissADME to predict CYP450 metabolism hotspots (e.g., demethylation sites).

- Metabolite Identification : LC-MS/MS fragmentation patterns (e.g., loss of -CF₃ or -F groups) .

- DEREK Nexus : Flags potential toxicophores (e.g., nitroso intermediates in oxidative metabolism) .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Plasma Stability : Incubate compound in rat plasma (37°C, 24h); >90% stability indicates low clearance .

- BBB Permeability : Parallel artificial membrane assay (PAMPA) predicts CNS activity (e.g., Pe > 4.0 × 10⁻⁶ cm/s) .

- In Vivo Validation : Xenograft models (e.g., murine colon cancer) with dose optimization (10–50 mg/kg, IP) .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

- Methodological Answer :

- Selectivity Screening : Kinase profiling against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

- Resistance Mutations : Generate mutant cell lines (CRISPR-Cas9) to test efficacy against T790M EGFR variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.